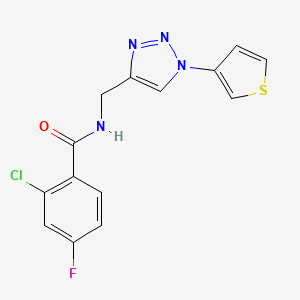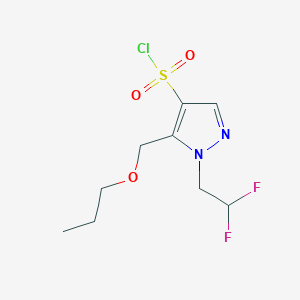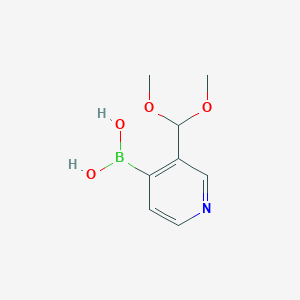
3-(Dimethoxymethyl)pyridin-4-borsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethoxymethyl)pyridine-4-boronic acid: is an organoboron compound that features a pyridine ring substituted with a dimethoxymethyl group at the 3-position and a boronic acid group at the 4-position. This compound is of significant interest in organic chemistry due to its utility in various coupling reactions, particularly the Suzuki-Miyaura cross-coupling reaction .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-(Dimethoxymethyl)pyridine-4-boronic acid is widely used in the synthesis of complex organic molecules through cross-coupling reactions. It serves as a key building block in the construction of biaryl motifs, which are prevalent in many natural products and synthetic compounds .
Biology and Medicine: In biological and medicinal research, this compound is utilized in the development of potential therapeutic agents. Its ability to form stable carbon-carbon bonds makes it a valuable tool in the synthesis of drug candidates and bioactive molecules .
Industry: Industrially, 3-(Dimethoxymethyl)pyridine-4-boronic acid is employed in the production of advanced materials, including polymers and electronic components. Its role in the synthesis of functionalized materials contributes to advancements in technology and materials science .
Wirkmechanismus
Target of Action
Boronic acids, including pyridine boronic acids, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis and drug discovery .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst (typically palladium), a process known as transmetalation . The metal catalyst also undergoes oxidative addition with an electrophilic organic group, forming a new metal-carbon bond . The organic groups on the metal catalyst then undergo reductive elimination, forming a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key step in many synthetic pathways, enabling the formation of complex organic molecules from simpler precursors . The exact biochemical pathways affected by 3-(Dimethoxymethyl)pyridine-4-boronic acid would depend on the specific context of its use.
Pharmacokinetics
Boronic acids are generally well-tolerated and environmentally benign . They are relatively stable and readily prepared, making them suitable for use in various chemical reactions .
Result of Action
The primary result of the action of 3-(Dimethoxymethyl)pyridine-4-boronic acid is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling . This can lead to the synthesis of complex organic molecules, which may have various biological effects depending on their structure.
Action Environment
The efficacy and stability of 3-(Dimethoxymethyl)pyridine-4-boronic acid, like other boronic acids, can be influenced by various environmental factors. For example, the Suzuki-Miyaura reaction conditions are exceptionally mild and tolerant of various functional groups .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethoxymethyl)pyridine-4-boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the halogen-metal exchange followed by borylation. For instance, a halogenated pyridine can undergo a reaction with an organolithium reagent to form a lithiated intermediate, which is then treated with a boron source such as trimethyl borate to yield the desired boronic acid .
Industrial Production Methods: Industrial production methods for 3-(Dimethoxymethyl)pyridine-4-boronic acid are generally scaled-up versions of laboratory synthesis. These methods often employ continuous flow reactors to enhance reaction efficiency and yield. The use of palladium-catalyzed cross-coupling reactions is also prevalent in industrial settings due to their high selectivity and mild reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Dimethoxymethyl)pyridine-4-boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).
Conditions: Mild temperatures (50-100°C) and inert atmosphere (e.g., nitrogen or argon).
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Vergleich Mit ähnlichen Verbindungen
3-Pyridinylboronic acid: Similar in structure but lacks the dimethoxymethyl group.
4-Pyridinylboronic acid: Another related compound used in Suzuki-Miyaura reactions but with different substitution patterns.
Uniqueness: The presence of the dimethoxymethyl group in 3-(Dimethoxymethyl)pyridine-4-boronic acid imparts unique reactivity and selectivity in cross-coupling reactions. This functional group can influence the electronic properties of the pyridine ring, enhancing the compound’s utility in specific synthetic applications .
Eigenschaften
IUPAC Name |
[3-(dimethoxymethyl)pyridin-4-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO4/c1-13-8(14-2)6-5-10-4-3-7(6)9(11)12/h3-5,8,11-12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZQUICFXPLAAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=NC=C1)C(OC)OC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
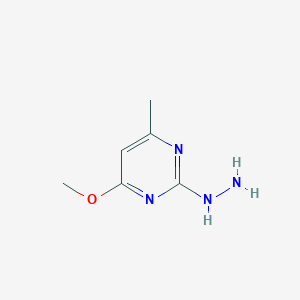
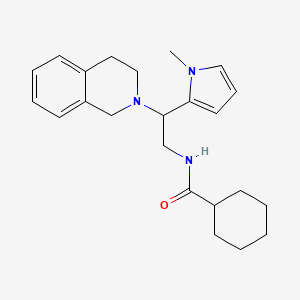
![N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluorophenyl)amino]acetamide](/img/structure/B2367050.png)
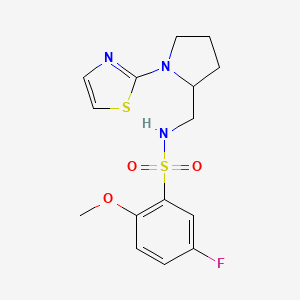
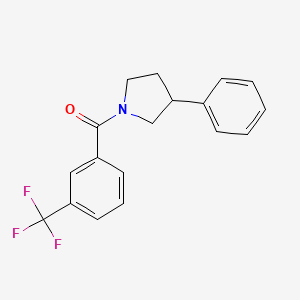
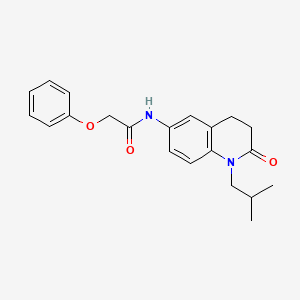
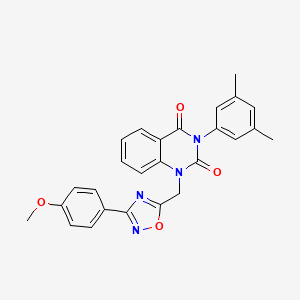

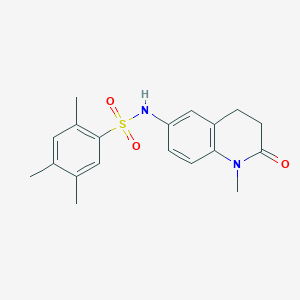
![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2367064.png)
![4-(2,2-Dioxo-1,4-dihydro-2H-2lambda*6*-benzo[1,2,6]thiadiazin-3-yl)-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B2367066.png)
